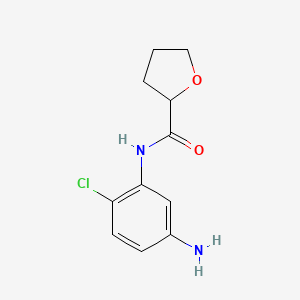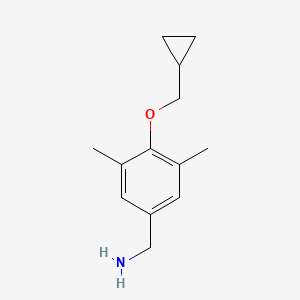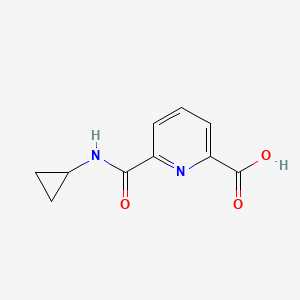
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride
Overview
Description
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloride, also known as Methylbenzylthiazolamine, is a synthetic compound used in scientific research and laboratory experiments. It is a white, crystalline solid that is soluble in water and ethanol. The compound is used in research to study its biochemical and physiological effects, as well as its mechanism of action. In
Scientific Research Applications
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloridethiazolamine is used in scientific research to study its biochemical and physiological effects, as well as its mechanism of action. It has been used in studies to investigate the effects of the compound on the cardiovascular system, the central nervous system, and the immune system. It has also been used to study the effects of the compound on the metabolism, inflammation, and pain. In addition, N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloridethiazolamine has been used in research to explore its potential as an anti-inflammatory, anti-nociceptive, and anti-seizure agent.
Mechanism of Action
The mechanism of action of N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloridethiazolamine is not fully understood. However, it is believed that the compound acts as an agonist at the sigma-1 receptor, a protein found in the central nervous system. This receptor has been linked to a variety of physiological processes, including pain perception, inflammation, and the metabolism of drugs. The compound is also believed to act as an antagonist at the 5-HT1A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloridethiazolamine has been found to have a variety of biochemical and physiological effects. In studies, it has been found to reduce inflammation, reduce pain, and reduce seizure activity. It has also been found to reduce the levels of certain hormones, such as cortisol, in the body. In addition, the compound has been found to have anti-inflammatory, anti-nociceptive, and anti-seizure effects.
Advantages and Limitations for Lab Experiments
N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloridethiazolamine has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using the compound is its low toxicity, which makes it a safe and effective compound for use in laboratory experiments. In addition, the compound is relatively stable and can be stored for long periods of time without degrading. However, the compound is not water-soluble and must be dissolved in an organic solvent, such as ethanol, in order to be used in experiments. In addition, the compound has a relatively low solubility in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research involving N-(4-Methylbenzyl)-1-(2-methyl-1,3-thiazol-4-yl)ethanamine dihydrochloridethiazolamine. One potential direction is to explore the compound’s potential as an anti-inflammatory, anti-nociceptive, and anti-seizure agent. Another potential direction is to investigate the compound’s effects on the cardiovascular system, the central nervous system, and the immune system. In addition, further research could be conducted to explore the compound’s potential as a treatment for various diseases, such as cancer, Alzheimer’s disease, and Parkinson’s disease. Finally, further research could be conducted to explore the compound’s potential as a therapeutic agent for the treatment of pain and inflammation.
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1-(2-methyl-1,3-thiazol-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-10-4-6-13(7-5-10)8-15-11(2)14-9-17-12(3)16-14/h4-7,9,11,15H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHUCTXBDNILQJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(C)C2=CSC(=N2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-[3-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}propanoic acid](/img/structure/B1386359.png)

![6-[(2,2,2-Trifluoroethyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B1386366.png)




![[(2H-1,3-benzodioxol-4-yl)methyl][(pyridin-4-yl)methyl]amine](/img/structure/B1386374.png)



![N-[(4-bromophenyl)methyl]oxan-4-amine](/img/structure/B1386379.png)


